

# Live-Cell Labeling with ATTO 565 Amine: Application Notes and Protocols

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## Compound of Interest

Compound Name: ATTO 565 amine

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## Introduction

ATTO 565 is a fluorescent label belonging to the rhodamine dye family, prized for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] These characteristics make it an ideal candidate for a wide range of applications in fluorescence microscopy, including high-resolution techniques like STED, PALM, and dSTORM, as well as single-molecule detection.[1][2][4] This document provides detailed application notes and protocols for the use of **ATTO 565 amine** in live-cell labeling, with a focus on conjugating the dye to biomolecules for cellular imaging.

While the more commonly used derivative, ATTO 565 NHS-ester, reacts with primary amines, **ATTO 565 amine** allows for the labeling of molecules at carboxyl groups. This provides an alternative labeling strategy, particularly useful when modification of amine groups might interfere with the function of the target biomolecule.[5]

## Properties of ATTO 565

A summary of the key photophysical and spectroscopic properties of ATTO 565 is presented below. This data is essential for selecting appropriate excitation sources and emission filters for microscopy.

Property	Value	Reference
Excitation Maximum ( $\lambda_{\text{abs}}$ )	564 nm	[3]
Emission Maximum ( $\lambda_{\text{fl}}$ )	590 nm	[3]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[3]
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	90%	[3]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	4.0 ns	[3]
Recommended Excitation Range	545 - 575 nm	[3]

A quantitative comparison with other common fluorescent dyes in a similar spectral range highlights the brightness of ATTO 565.[6]

Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )	Fluorescence Quantum Yield
ATTO 565	564	590	120,000	0.90
Alexa Fluor 568	578	603	91,000	0.69
Cy3	548	562	150,000	0.24
Rhodamine B	543	563	106,000	0.31 (in water)

## Experimental Protocols

### Protocol 1: Labeling of Proteins with ATTO 565 Amine via Carboxyl Group Activation

This protocol describes the covalent conjugation of **ATTO 565 amine** to carboxyl groups (aspartic and glutamic acid residues) on a protein of interest. The method involves a two-step

process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to activate the carboxyl groups.[5][7]

Materials:

- Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0) free of extraneous amines and carboxylates.[7]
- **ATTO 565 amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation/Coupling Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0)[7]
- Labeling Buffer (e.g., PBS, pH 8.0)[7]
- Quenching solution (e.g., 100 mM glycine in PBS, pH 7.3)[7]
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
- Anhydrous DMSO or DMF

Procedure:

- Protein Preparation:
  - Dissolve the protein in the Activation/Coupling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any amine- or carboxyl-containing contaminants.[8]
- Reagent Preparation (prepare immediately before use):
  - **ATTO 565 amine** solution: Prepare a 10-50 mM stock solution in anhydrous DMSO or DMF.
  - EDC solution: Prepare a 0.1 M solution in ultrapure water or Activation/Coupling Buffer.[5]

- Sulfo-NHS solution: Prepare a 0.1 M solution in ultrapure water or Activation/Coupling Buffer.[5]
- Activation of Carboxyl Groups:
  - Add a 20- to 100-fold molar excess of EDC and sulfo-NHS to the protein solution.[5]
  - Incubate for 15 minutes at room temperature.[7]
- Conjugation Reaction:
  - Adjust the pH of the reaction mixture to 8.0 by adding the Labeling Buffer.
  - Immediately add a 10- to 50-fold molar excess of the **ATTO 565 amine** solution to the activated protein.[5]
  - Incubate for 2 hours at room temperature, protected from light.
- Quenching the Reaction:
  - Stop the reaction by adding the quenching solution.[7] Incubate for 10 minutes.
- Purification of the Conjugate:
  - Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[9]
  - Collect the first colored fraction, which contains the ATTO 565-labeled protein.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).
  - Calculate the DOL using the following formula:  $DOL = (A_{564} * \epsilon_{\text{protein}}) / [(A_{280} - (A_{564} * CF_{280})) * \epsilon_{\text{dye}}]$  Where:
    - $A_{564}$  and  $A_{280}$  are the absorbances at the respective wavelengths.

- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of ATTO 565 at 564 nm ( $120,000 \text{ M}^{-1}\text{cm}^{-1}$ ).
- CF\_280 is the correction factor for the dye's absorbance at 280 nm ( $\text{CF}_{280} = A_{280} / A_{564}$  for the free dye).

## Protocol 2: Live-Cell Imaging of Labeled Proteins

This protocol provides a general workflow for imaging live cells treated with a protein that has been fluorescently labeled with ATTO 565.

### Materials:

- Cultured cells on a suitable imaging dish or coverslip.
- ATTO 565-labeled protein of interest.
- Live-cell imaging medium.
- Fluorescence microscope equipped with appropriate filters for ATTO 565 (e.g., excitation ~560 nm, emission ~590 nm).

### Procedure:

- Cell Preparation:
  - Plate cells on imaging-quality glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
- Labeling:
  - Replace the culture medium with pre-warmed live-cell imaging medium containing the ATTO 565-labeled protein at the desired final concentration. The optimal concentration should be determined empirically but typically ranges from nanomolar to low micromolar.
  - Incubate the cells with the labeled protein for a sufficient time to allow for binding or internalization, depending on the biological question. This can range from minutes to

hours.

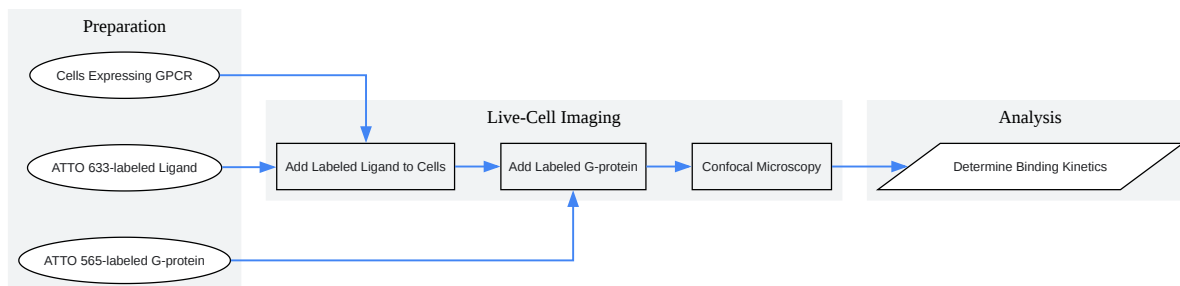
- Washing:
  - Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound labeled protein.
- Imaging:
  - Mount the dish or coverslip on the fluorescence microscope.
  - Acquire images using the appropriate laser lines and filter sets for ATTO 565.
  - For time-lapse imaging of dynamic processes, maintain the cells at 37°C and 5% CO<sub>2</sub> using a stage-top incubator.

## Application Examples and Signaling Pathways

ATTO 565-labeled biomolecules are valuable tools for studying a variety of cellular processes. Below are examples of applications and corresponding diagrams of the experimental workflows and signaling pathways.

### Application 1: Studying G-Protein Coupled Receptor (GPCR) Binding

ATTO 565 can be used to label G-proteins to visualize their interaction with GPCRs on the cell membrane in real-time, allowing for the determination of reaction kinetics.[\[2\]](#)[\[3\]](#)

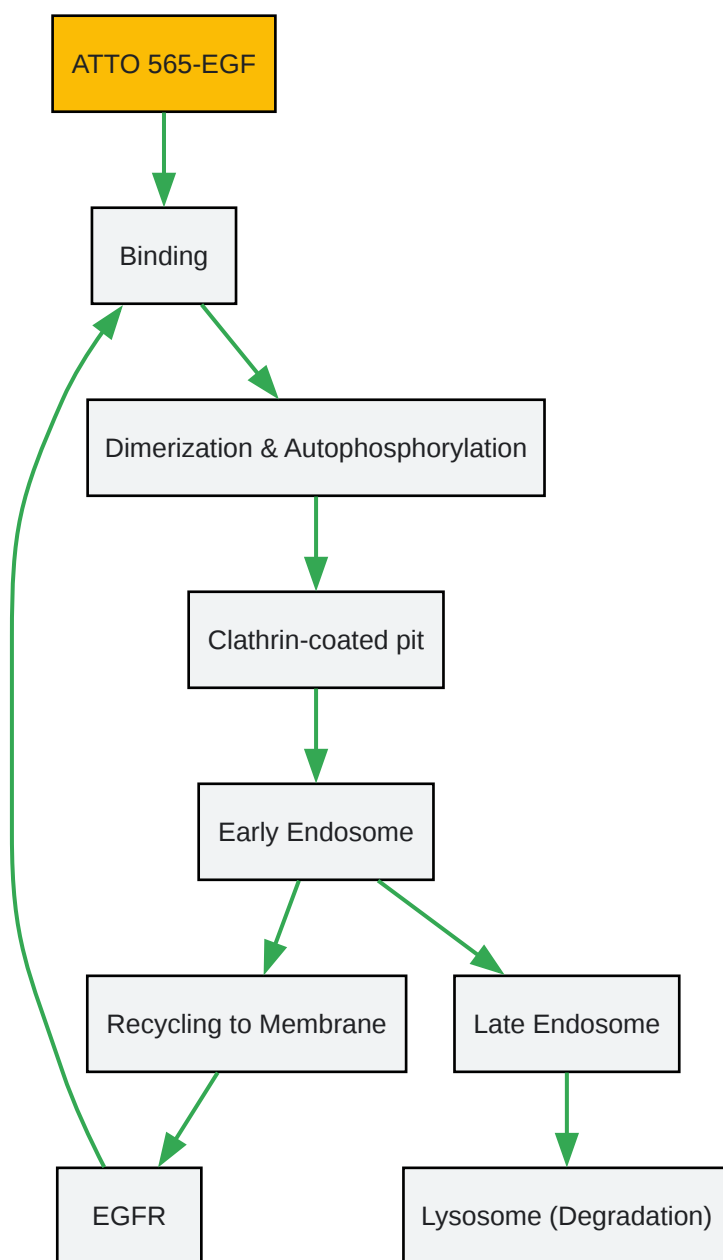


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Caption: Workflow for studying GPCR-G protein binding using fluorescently labeled components.

## Application 2: Visualizing Receptor Internalization

Labeling a ligand, such as Epidermal Growth Factor (EGF), with ATTO 565 allows for the visualization of its binding to its receptor (EGFR) and the subsequent internalization of the receptor-ligand complex.<sup>[10][11]</sup> This is a crucial process in signal transduction and its regulation.



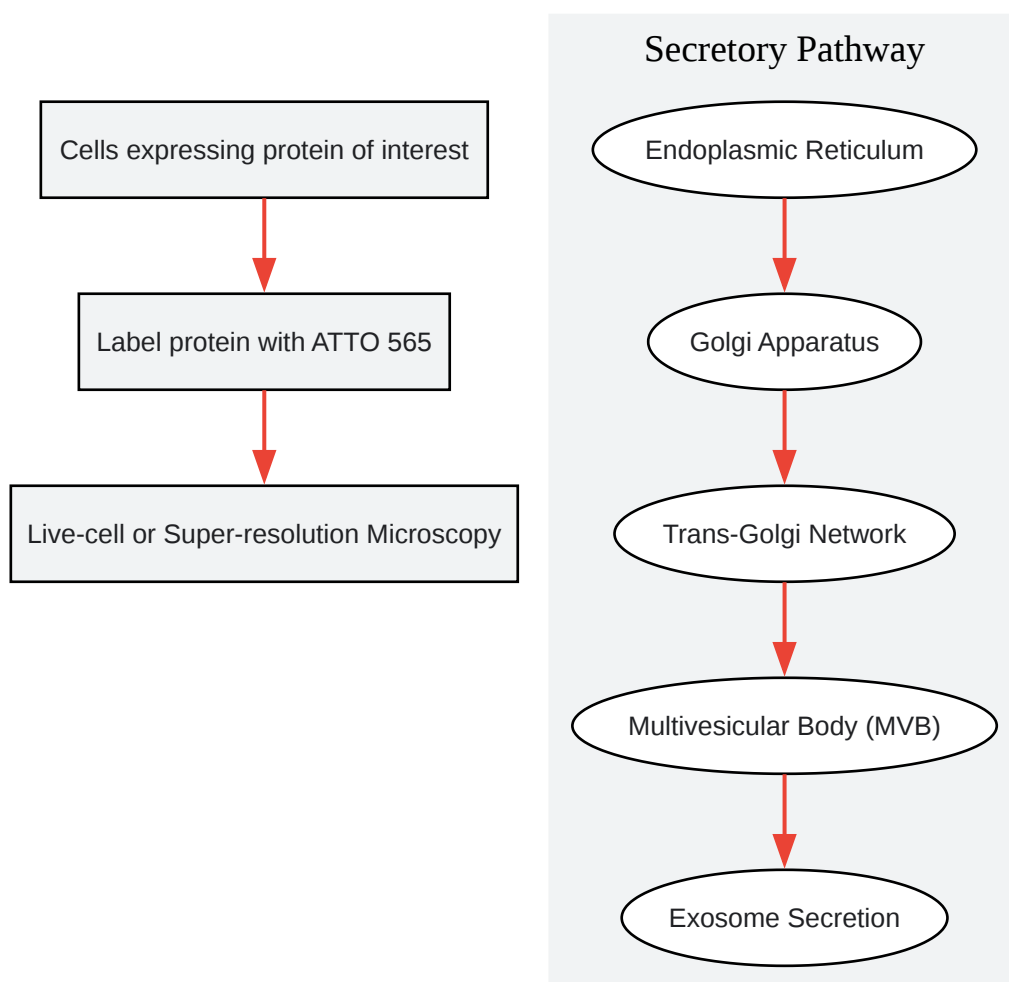
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Caption: Simplified pathway of EGFR internalization upon binding of ATTO 565-labeled EGF.

## Application 3: Investigating Protein Trafficking and Secretion

ATTO 565 can be used to label proteins destined for secretion to study their trafficking through the endosomal-multivesicular body (MVB) pathway.[12]





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Caption: Experimental workflow and key organelles involved in protein trafficking and secretion.

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